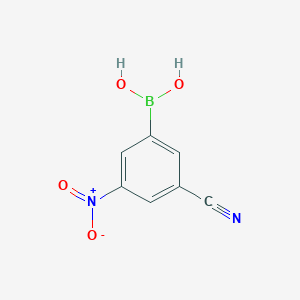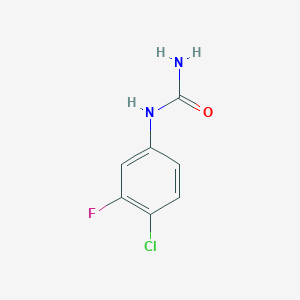
(4-Cloro-3-fluorofenil)urea
Descripción general
Descripción
(4-Chloro-3-fluorophenyl)urea is a useful research compound. Its molecular formula is C7H6ClFN2O and its molecular weight is 188.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-3-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-3-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
(4-Cloro-3-fluorofenil)urea: se explora en la investigación farmacéutica por su potencial como bloque de construcción en el diseño de fármacos. Su estructura única le permite interactuar con varios objetivos biológicos. Por ejemplo, se sabe que los derivados de la urea exhiben una amplia actividad biológica, incluidas posibles propiedades antivirales contra virus de ARN como el SARS-CoV y el VIH-1 .
Ciencia de Materiales
En la ciencia de materiales, este compuesto se puede utilizar para sintetizar polímeros con propiedades específicas. La presencia de átomos de cloro y flúor podría conducir a polímeros con mayor estabilidad térmica y resistencia química, lo que es valioso para crear materiales para condiciones extremas .
Química Agrícola
Los derivados de la urea, incluida la This compound, pueden utilizarse en el desarrollo de nuevos agroquímicos. Se podría investigar su capacidad para actuar como herbicidas o pesticidas, aprovechando los átomos de halógeno para una posible bioactividad .
Inhibición Enzimática
El compuesto se ha estudiado como inhibidor de la hidrolasa de epóxido soluble humana (sEH), una enzima involucrada en la transformación metabólica de los ácidos grasos epóxicos. La modificación dirigida de moléculas como la This compound puede mejorar la actividad inhibitoria y afectar la solubilidad en agua, lo que es crucial para el desarrollo de nuevos agentes terapéuticos .
Aplicaciones Antibacterianas
Algunos derivados de la urea que contienen moieties de benceno halogenados han mostrado actividad contra bacterias como Staphylococcus aureus y Klebsiella pneumoniae. La investigación sobre la This compound podría ampliar estos hallazgos para desarrollar nuevos fármacos antibacterianos .
Síntesis Química
Este compuesto también es valioso en la síntesis química como reactivo o intermedio. Sus sitios reactivos permiten diversas transformaciones químicas, lo que lo convierte en un componente versátil en la síntesis de moléculas orgánicas complejas .
Mecanismo De Acción
Target of Action
It is known that urea derivatives can bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It is known that urea derivatives can interact with their targets, leading to changes in the target’s function . This interaction often involves the formation of bonds between the urea derivative and its target, which can alter the target’s activity.
Biochemical Pathways
It is known that urea derivatives can affect a variety of biochemical pathways, depending on their specific targets . These effects can lead to a range of downstream effects, including changes in cell function and behavior.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that urea derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and the nature of their interaction with these targets .
Action Environment
It is known that environmental factors can significantly impact the action of a compound, including its interaction with its targets, its stability, and its overall efficacy .
Propiedades
IUPAC Name |
(4-chloro-3-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFJFSVJQNUMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


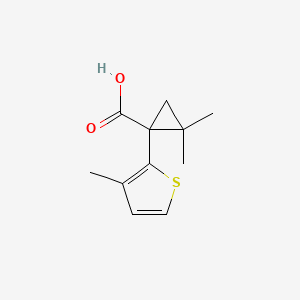
![{3-[1-(Dimethylamino)ethyl]phenyl}boronic acid](/img/structure/B1453502.png)
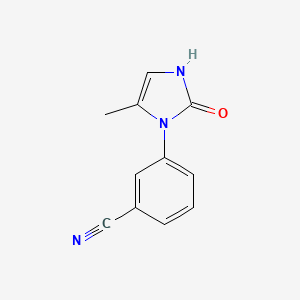
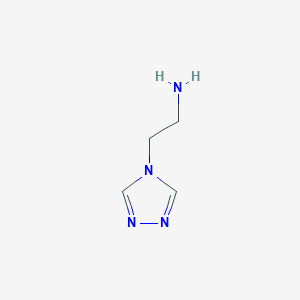
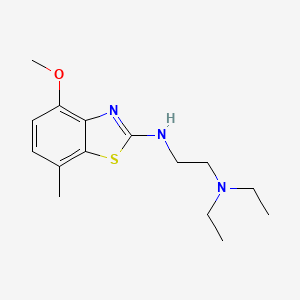
![3-{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B1453510.png)

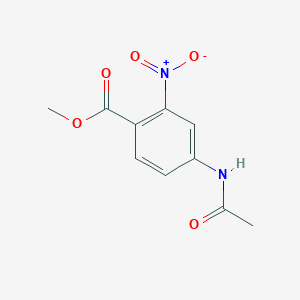
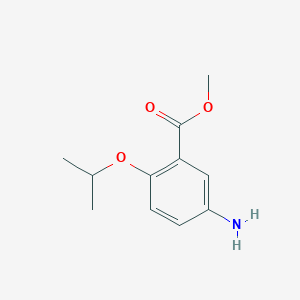
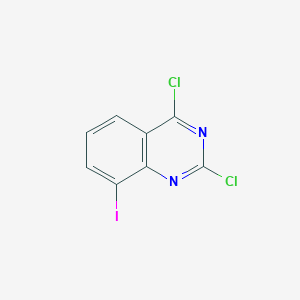
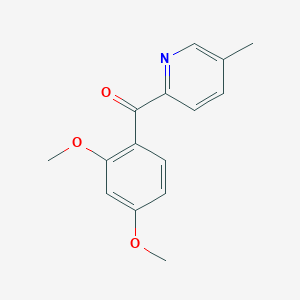
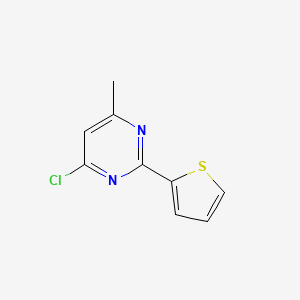
![1-[2-Nitro-4-(methylsulfonyl)phenyl]-3-methylpiperidine hydrochloride](/img/structure/B1453523.png)
